3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid
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Overview
Description
3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two dimethylcarbamoyl groups attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid typically involves the reaction of 3,5-dihydroxybenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:
3,5-dihydroxybenzoic acid+2dimethylcarbamoyl chloride→3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid+2HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3,5-dihydroxybenzoic acid and dimethylamine.
Substitution: The dimethylcarbamoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products
Hydrolysis: 3,5-dihydroxybenzoic acid and dimethylamine.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to certain biological substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid involves its interaction with specific molecular targets. The dimethylcarbamoyl groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxybenzoic acid: The parent compound from which 3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid is derived.
3,5-Bis((4′-carboxylbenzyl)oxy)benzoic acid: Another compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to the presence of dimethylcarbamoyl groups, which impart specific chemical and biological properties. These groups can enhance the compound’s stability, solubility, and reactivity compared to similar compounds.
Properties
CAS No. |
1638771-29-5 |
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Molecular Formula |
C13H16N2O6 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
3,5-bis(dimethylcarbamoyloxy)benzoic acid |
InChI |
InChI=1S/C13H16N2O6/c1-14(2)12(18)20-9-5-8(11(16)17)6-10(7-9)21-13(19)15(3)4/h5-7H,1-4H3,(H,16,17) |
InChI Key |
UKQTXNMVTCQDAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC(=CC(=C1)C(=O)O)OC(=O)N(C)C |
Origin of Product |
United States |
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